
Moxifloxacin-d4 HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CAS Number: 186826-86-8 (unlabeled)
化学反应分析
Degradation Pathways and Stability
Moxifloxacin-d4 HCl undergoes degradation under acidic conditions, similar to its non-deuterated counterpart. Key findings include:
Acidic Hydrolysis
-
Kinetics : Degradation follows first-order kinetics, with rate constants influenced by metal ions.
Metal Ion Rate Constant (k, h−1) Half-Life (t1/2, h) Cu(II) 0.025 27.7 Fe(III) 0.020 34.7 Zn(II) 0.015 46.2 None 0.010 69.3 Data derived from kinetic studies in 0.1 M HCl at 110°C5. -
Degradation Products :
Thermal Stability
Key Pharmacokinetic Parameters
Parameter | Value (Median) | Interquartile Range |
---|---|---|
Cmax | 3.08 µg/mL | 2.85–3.82 |
Tmax | 2.0 h | 1.0–8.0 |
AUC0−24 | 23.31 µg·h/mL | 19.24–42.30 |
Data from pediatric pharmacokinetic studies using LC-MS/MS3. |
Role in Assay Validation
-
Specificity : Resolves moxifloxacin and metabolites in biological matrices (LLOQ: 0.0628 µg/mL)3.
-
Accuracy : Recovery rates >95% in plasma and serum samples[^7]4.
Mechanistic Insights
The deuterium labeling does not alter the core mechanism of action, which involves:
-
Enzyme inhibition : Binding to DNA gyrase (topoisomerase II) and topoisomerase IV, disrupting bacterial DNA replication6.
-
Bactericidal activity : Irreversible complex formation with enzyme-DNA intermediates56.
Comparative Stability in Formulations
Condition | Degradation (%) | Major Product |
---|---|---|
0.1 M HCl, 50°C, 3h | 0.3 | Decarboxylated form |
2 M HCl, 100°C, 10h | 5.2 | Hydrolyzed derivative |
Adapted from stress testing under ICH guidelines56. |
常见问题
Basic Research Questions
Q. How is Moxifloxacin-d4 HCl synthesized, and what analytical methods validate its deuterium incorporation?
this compound is synthesized by replacing four hydrogen atoms in Moxifloxacin HCl with deuterium at specific molecular positions. Validation involves nuclear magnetic resonance (NMR) spectroscopy to confirm deuteration sites and mass spectrometry (MS) to verify isotopic purity (≥98%) . High-performance liquid chromatography (HPLC) with UV detection compares retention times to non-deuterated standards to ensure structural integrity .
Q. What are the primary research applications of this compound in antimicrobial studies?
As a deuterated internal standard, it quantifies Moxifloxacin HCl in pharmacokinetic studies (e.g., plasma, tissue distribution) using LC-MS/MS. Its isotopic stability minimizes interference with endogenous compounds, improving assay accuracy . It also serves as a tracer in metabolic stability assays to assess hepatic clearance mechanisms .
Q. How is this compound quantified in pharmacopeial assays?
USP guidelines prescribe reverse-phase HPLC with UV detection (294 nm). The sample and reference standards are prepared in mobile phase (e.g., phosphate buffer-acetonitrile), and peak area ratios are calculated to determine purity (98–102% on an anhydrous basis) . Calibration curves must demonstrate linearity (R² > 0.999) across 50–150% of the target concentration .
Advanced Research Questions
Q. How do isotopic effects of deuterium influence the stability of this compound in biological matrices?
Deuterium substitution reduces metabolic degradation via the kinetic isotope effect (KIE), prolonging half-life in cytochrome P450-mediated oxidation studies. However, deuterium-hydrogen exchange in aqueous environments (e.g., plasma) may alter stability. Researchers must validate storage conditions (e.g., -80°C, lyophilization) and analyze time-dependent degradation using stability-indicating HPLC methods .
Q. What methodological challenges arise when using this compound in multi-analyte LC-MS/MS panels?
Co-elution with structurally similar fluoroquinolones (e.g., ciprofloxacin) can cause ion suppression. To mitigate this, optimize chromatographic separation using gradient elution (e.g., 0.1% formic acid in water/acetonitrile) and employ selective MRM transitions (e.g., m/z 402.1 → 384.1 for this compound) . Matrix effects are assessed via post-column infusion experiments .
Q. How should researchers resolve discrepancies between in vitro and in vivo efficacy data for this compound?
Discrepancies often stem from protein binding differences or tissue penetration variability. Use equilibrium dialysis to measure protein binding and microdialysis probes in target tissues (e.g., lung epithelium) to quantify free drug concentrations. Cross-validate findings with radiolabeled analogs or positron emission tomography (PET) imaging .
Q. What protocols ensure reproducibility in deuterated compound studies when scaling synthesis?
Document reaction parameters (temperature, solvent purity, catalyst ratios) rigorously. For scale-up, validate deuterium retention via isotopic ratio MS and confirm batch-to-batch consistency using differential scanning calorimetry (DSC) to compare melting points with reference standards .
Q. Data Analysis & Reporting
Q. How are stability study data for this compound analyzed and reported to meet regulatory standards?
Stability data (e.g., degradation products, potency loss) are analyzed using linear regression models to estimate shelf life. Report 95% confidence intervals for degradation rates and include mass balance calculations to account for unknown impurities. Follow ICH Q1A(R2) guidelines for forced degradation studies .
Q. What statistical methods address variability in antimicrobial susceptibility testing with deuterated analogs?
Use non-linear mixed-effects modeling (NONMEM) to account for inter-laboratory variability in minimum inhibitory concentration (MIC) assays. Include covariates like inoculum size and agar lot number. Report geometric mean MICs with 95% credibility intervals .
属性
分子式 |
C21H20D4FN3O4.HCl |
---|---|
分子量 |
441.92 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。